N,N'-diheptylterephthalamide

Description

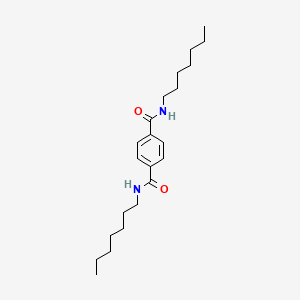

N,N'-Diheptylterephthalamide is a terephthalamide derivative synthesized by substituting the hydrogen atoms on the amide nitrogens of terephthalic acid diamide with heptyl (C₇H₁₅) groups. Its molecular formula is C₂₂H₃₆N₂O₂, with a calculated molecular weight of 360.53 g/mol.

Properties

Molecular Formula |

C22H36N2O2 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

1-N,4-N-diheptylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C22H36N2O2/c1-3-5-7-9-11-17-23-21(25)19-13-15-20(16-14-19)22(26)24-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

SIXRQIVMZKGEII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variability and Structural Effects

Terephthalamides exhibit diverse properties depending on substituent groups. Key analogs include:

Key Observations :

- Alkyl vs. Aryl Substituents : Diheptylterephthalamide’s long alkyl chains impart hydrophobicity, making it less soluble in polar solvents compared to phenyl-substituted analogs (e.g., diphenylterephthalamide). Aromatic substituents enhance rigidity and thermal stability due to π-π stacking .

- Functionalized Substituents : Hydroxyethyl groups (e.g., in N,N'-bis(2-hydroxyethyl)terephthalamide) introduce hydrogen-bonding capacity, increasing aqueous solubility and reactivity toward esterification or oxidation .

- Isomer Effects : The ortho-substituted N,N'-dimethylphthalamide (from phthalic acid) exhibits distinct crystallinity and lower symmetry compared to para-terephthalamides, affecting melting points and lattice stability .

Physical and Thermal Properties

- Molecular Weight Trends : Diheptylterephthalamide (360.53 g/mol) has a higher molecular weight than diphenyl (316.36 g/mol) or hydroxyethyl (252.27 g/mol) analogs due to its longer alkyl chains.

- Melting Points : Aromatic substituents (e.g., phenyl) generally elevate melting points (e.g., diphenylterephthalamide >300°C inferred) compared to alkyl-substituted derivatives. Diheptylterephthalamide likely has a lower melting point due to flexible alkyl chains disrupting crystal packing.

- Solubility: Hydrophobic alkyl chains reduce solubility in polar solvents (e.g., water, ethanol), whereas hydroxyethyl or methyl groups enhance it .

Chemical Reactivity and Stability

- Alkyl Chains : Diheptylterephthalamide’s heptyl groups provide chemical inertness under basic or acidic conditions, suitable for stable surfactants or lubricants.

- Aromatic vs. Functionalized Analogs : Phenyl-substituted terephthalamides may undergo electrophilic substitution, while hydroxyethyl derivatives are prone to oxidation or esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.